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Magnesium, butylethyl-

Organometallic Chemistry Ziegler–Natta Catalysis Process Chemistry

Researchers seeking a soluble, halide-free dialkylmagnesium source for Ziegler-Natta catalyst manufacture face the problem that symmetric dialkylmagnesiums (e.g., diethylmagnesium) are insoluble in hydrocarbons at industrially relevant concentrations. Magnesium, butylethyl- (BEM) solves this via its mixed-alkyl architecture, delivering ≥20 wt% solubility in heptane without solvating ethers. - Achieves BET surface areas of 233-299 m²/g in MgCl₂ supports for high-activity catalysts. - Provides dual ethyl/n-butyl end-capping in CCTP, enabling narrow-dispersity polyolefins (Mw/Mn < 1.10). - Halide-free composition prevents catalyst poisoning in sensitive transition-metal systems.

Molecular Formula C6H14Mg
Molecular Weight 110.48 g/mol
CAS No. 62202-86-2
Cat. No. B1584315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium, butylethyl-
CAS62202-86-2
Molecular FormulaC6H14Mg
Molecular Weight110.48 g/mol
Structural Identifiers
SMILESC[CH2-].CCC[CH2-].[Mg+2]
InChIInChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h1,3-4H2,2H3;1H2,2H3;/q2*-1;+2
InChIKeyYHNWUQFTJNJVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium, Butylethyl- (CAS 62202-86-2): A Mixed Dialkylmagnesium Reagent for Organometallic Synthesis and Olefin Polymerization Catalysis


Magnesium, butylethyl- (n-butylethylmagnesium, BEM), with molecular formula C₆H₁₄Mg and molecular weight 110.48 g/mol, is a mixed dialkylmagnesium compound belonging to the broader class of diorganomagnesium reagents [1]. Unlike symmetric dialkylmagnesiums such as diethylmagnesium or di-n-butylmagnesium, BEM possesses two different straight-chain alkyl groups (ethyl and n-butyl) bound to the magnesium center, a structural feature that confers distinctive solubility and reactivity characteristics [2]. BEM is commercially supplied as a 0.9 M or approximately 20 wt% solution in heptane or toluene and serves primarily as a magnesium source for Ziegler–Natta catalyst manufacture, as a chain transfer agent in coordinative chain transfer polymerization (CCTP), and as a potent alkylating reagent in organometallic synthesis [1][3].

Why In-Class Magnesium Alkyl Substitution Fails: The Physicochemical and Functional Uniqueness of Butylethylmagnesium (CAS 62202-86-2)


Dialkylmagnesium compounds are not functionally interchangeable, and simple one-for-one substitution with a generic 'organomagnesium' reagent will frequently fail at both the process engineering and molecular performance levels. Symmetric short-chain dialkylmagnesiums such as diethylmagnesium and di-n-butylmagnesium are each individually insoluble in hydrocarbon solvents at concentrations above approximately 0.1 wt% due to the formation of extended oligomeric/polymeric structures via two-center three-electron Mg–C–Mg bridging [1][2]. BEM, by virtue of its mixed-alkyl composition—formally equivalent to an equimolar combination of di-n-butylmagnesium and diethylmagnesium that undergoes spontaneous alkyl interchange—overcomes this insolubility and delivers industrially viable concentrations (up to ~20 wt% in heptane) without the need for solvating ethers or solubilizing additives that would otherwise poison downstream catalytic processes [1]. Furthermore, the dual-alkyl architecture of BEM imparts a unique end-capping signature in polymerization reactions (both ethyl and n-butyl chain termini), which cannot be replicated by single-alkyl dialkylmagnesiums or Grignard reagents, directly influencing polymer microstructure and molecular weight control [3][4]. These fundamental differences mean that procurement decisions based solely on 'magnesium alkyl' class membership will lead to process incompatibility, altered polymer architecture, or complete reaction failure.

Quantitative Differentiation Evidence: Magnesium, Butylethyl- (BEM, CAS 62202-86-2) Versus Closest Analogs


Evidence 1: Hydrocarbon Solubility — Mixed Alkyl BEM vs. Symmetric Dialkylmagnesiums

BEM is soluble in aliphatic, cycloaliphatic, and aromatic hydrocarbon solvents at concentrations exceeding 20 wt%, whereas its closest symmetric analogs—diethylmagnesium and di-n-butylmagnesium—are each individually insoluble under identical conditions. The patent literature explicitly establishes that equimolar combinations of di-n-butylmagnesium and diethylmagnesium undergo spontaneous alkyl interchange to produce a hydrocarbon-soluble composition considered equivalent to n-butylethylmagnesium, and that neither symmetric compound alone achieves solubility above approximately 0.1 wt% in terms of magnesium content [1]. This solubility differential is not incremental but categorical: BEM is a fully homogeneous, pumpable liquid at process-relevant concentrations, enabling halide-free and ether-free preparation routes that are inaccessible with either symmetric dialkylmagnesium alone [1][2].

Organometallic Chemistry Ziegler–Natta Catalysis Process Chemistry

Evidence 2: Magnesium Content and Viscosity Profile — BEM vs. BOMAG (Butyl Octyl Magnesium)

Among the three industrially dominant dialkylmagnesium compounds, BEM delivers the highest magnesium concentration on a weight basis within the commercially viable viscosity window. A commercially available BEM solution of approximately 20 wt% in heptane exhibits a dynamic viscosity of 61.8 mPa·s and a magnesium content of 4.48 wt% [1]. In contrast, BOMAG (butyl octyl magnesium) at 20.4 wt% concentration shows a lower absolute viscosity of approximately 40 mPa·s but, critically, when normalized to magnesium content, BOMAG displays a higher viscosity per unit magnesium delivered than BEM [1]. At elevated concentrations, a 33.2% BEM solution reaches 600 mPa·s, while a 35.3% BOMAG solution reaches 306 mPa·s [1]. For comparison, n-butyl-sec-butyl magnesium, which is not produced by direct alkyl halide–magnesium reaction but requires an expensive sec-butyllithium route, shows only 2.4 mPa·s at 4.32 wt% Mg [1]. This places BEM at the optimal intersection of magnesium delivery efficiency and process-manageable viscosity among directly synthesized, cost-effective dialkylmagnesium reagents [1].

Ziegler–Natta Catalyst Manufacturing Process Engineering Magnesium Alkyl Selection

Evidence 3: Dual End-Group Chain Transfer Signature — BEM vs. Single-Alkyl Dialkylmagnesiums in Controlled Polymerization

In coordinative chain transfer polymerization (CCTP) and related systems, BEM functions as a dual chain transfer agent, delivering both ethyl and n-butyl termini to polymer chains. This has been directly verified by MALDI-TOF mass spectrometry in multiple independent studies. In cerium(IV) tert-butoxide/BEM systems for styrene polymerization, effective chain transfer to BEM was evidenced by decreasing polystyrene molecular weight with increasing BEM equivalents, yielding Et- and n-Bu-end-capped oligostyrenes with Mn = 650–7,400 g mol⁻¹ and Mw/Mn = 1.3–2.5 [1]. Similarly, in chlorolanthanocene/BEM systems for bulk styrene polymerization at 105 °C, MALDI-TOF MS established the presence of both ethyl and butyl headgroups, consistent with a reversible transfer process, yielding oligostyrenes with Mn = 300–1,500 (thermal system) or Mn = 500–9,000 (lanthanocene-activated system) [2]. In contrast, single-alkyl dialkylmagnesiums such as di-n-butylmagnesium provide only n-butyl end groups, and diethylmagnesium provides only ethyl end groups. This dual end-capping capability is unique to mixed-alkyl magnesium reagents and directly influences polymer thermal properties, solubility, and block copolymer compatibility [1][2].

Coordinative Chain Transfer Polymerization Polyolefin Microstructure Chain-End Analysis

Evidence 4: Ziegler–Natta Catalyst Morphology Control — BEM as Precursor for High-Surface-Area MgCl₂ Supports

BEM serves as a uniquely suited precursor for the synthesis of water-free, high-surface-area MgCl₂ supports with controlled morphology for Ziegler–Natta olefin polymerization catalysts. The stepwise alcoholysis and chlorination of BEM produces well-defined alkoxymagnesium halide intermediates—specifically ClMg(OEt) and Cl₃Mg₂OEt—that are inaccessible from symmetric dialkylmagnesiums or Grignard reagents without the same degree of structural control [1]. The resulting materials are spectroscopically homogeneous solids: ClMg(OEt) exhibits a BET surface area of 233 m²/g with pore volume 0.33 cm³/g, while Cl₃Mg₂OEt reaches 299 m²/g with pore volume 0.42 cm³/g at P/P₀ = 0.98 [1]. X-ray powder diffraction confirms these materials are structurally distinct from both MgCl₂ (dmax = 8.26 Å) and Mg(OEt)₂ (dmax = 9.82 Å), with ClMg(OEt) showing dmax = 9.30 Å and Cl₃Mg₂OEt showing dmax = 9.93 Å [1]. A separate patent explicitly claims the use of BEM (specifically butylethylmagnesium, not other magnesium alkyls) for forming Ziegler–Natta pre-catalysts with controlled morphology via sequential reaction with alcohol, phosphorus compound, and TiCl₄ [2]. The alternative routes—using MgCl₂ solutions in ethers, or solid Mg ethoxide—either introduce catalyst-poisoning ether residues or lack the structural tunability afforded by the BEM alcoholysis/chlorination pathway [3].

Heterogeneous Catalysis MgCl₂ Support Synthesis Polyolefin Manufacturing

Evidence 5: Viscosity Reduction by Heterocumulene Modification — BEM vs. BOMAG Response to Carbodiimide Additives

The high intrinsic viscosity of concentrated dialkylmagnesium solutions is a recognized industrial processing bottleneck. Schwarz et al. (2022) demonstrated that the addition of 2.5 mol% trimethylsilyl carbodiimide to a 20% BEM solution in heptane reduces the dynamic viscosity from 61.8 mPa·s to 9.7 mPa·s—an 84% reduction [1]. For a concentrated 33.2% BEM solution, the viscosity drops from 609 mPa·s to 47.4 mPa·s, meaning the modified concentrated solution has lower viscosity than the commercial unmodified 20% solution (61.8 mPa·s) [1]. Under identical modification conditions, a 35.3% BOMAG solution drops from 306 mPa·s to 46 mPa·s [1]. While both BEM and BOMAG respond to carbodiimide modification, the practical significance is greater for BEM: the modified 33.2% BEM solution (47.4 mPa·s) now falls below the viscosity ceiling that typically limits industrial pumping and transfer operations, effectively decoupling magnesium concentration from processability constraints [1]. This viscosity reduction is achieved without compromising subsequent catalyst performance—ethylene polymerization results showed high activities and polymer properties similar to catalysts prepared with unmodified magnesium alkyl [1]. The n-butyl-sec-butyl magnesium alternative, while offering naturally low viscosity (2.4 mPa·s at 4.32 wt% Mg), requires a significantly more expensive sec-butyllithium-based synthetic route, making it less economically viable for large-scale catalyst production [1].

Dialkylmagnesium Processability Viscosity Modification Industrial Catalyst Manufacturing

Evidence-Based Application Scenarios for Magnesium, Butylethyl- (BEM, CAS 62202-86-2)


Ziegler–Natta Polyolefin Catalyst Manufacturing: High-Surface-Area MgCl₂ Support Synthesis

BEM is the preferred magnesium precursor for synthesizing water-free, high-surface-area MgCl₂ supports via sequential alcoholysis and chlorination, as demonstrated by Smith et al. (1993) and claimed in US Patent 2007/0093378. The resulting ClMg(OEt) and Cl₃Mg₂OEt intermediates provide BET surface areas of 233–299 m²/g—more than 20-fold higher than commercial anhydrous MgCl₂—enabling catalyst activities that eliminate the need for post-process catalyst removal [1][2]. The homogeneous, hydrocarbon-soluble nature of BEM (≥20 wt% in heptane) ensures uniform reaction with alcohols and chlorinating agents, producing spectroscopically homogeneous support materials with reproducible morphology, which is essential for consistent polymer particle size distribution and minimization of polymer fines below 0.5% [2][3].

Coordinative Chain Transfer Polymerization (CCTP) for Precision Polyolefins and Block Copolymers

In CCTP of styrene, ethylene, and styrene–diene systems, BEM serves simultaneously as an alkylating agent for lanthanidocene or rare-earth precatalysts and as a chain transfer agent that provides both ethyl and n-butyl end groups to each polymer chain—a dual capping signature verified by MALDI-TOF MS [4][5]. This enables the synthesis of narrow-dispersity oligoethylenes (Mw/Mn < 1.10, Mn up to 2,500 g mol⁻¹ at 80 °C) with linear Mn growth versus monomer conversion, and styrene–isoprene block copolymers with stereoselectivity up to 98.5% cis content [5][6]. No single-alkyl dialkylmagnesium or Grignard reagent can replicate this dual end-capping architecture, making BEM uniquely suited for research programs targeting end-functionalized or architecturally complex polyolefins [4].

Organometallic Synthesis: Halide-Free Ligand Transfer and Metal Alkyl Preparation

BEM functions as a potent, ether-free alkylating and ligand transfer reagent for the synthesis of other organometallic compounds. Unlike Grignard reagents (RMgX), BEM introduces no halide ions into the reaction mixture, a critical advantage when preparing halide-sensitive transition metal catalysts or when subsequent catalytic steps are poisoned by halide residues [7]. The mixed-alkyl nature of BEM allows for differential alkyl transfer selectivity in reactions with protic substrates (HA → MgA₂ + butane + ethane), where the ethyl group may transfer preferentially under kinetic control while the n-butyl group transfers under thermodynamic control—a tunability not available from symmetric dialkylmagnesiums [7][8].

Stereoselective Diene and Styrene (Co)Polymerization with Lanthanide Catalysts

When paired with half-lanthanidocene or ansa-lanthanidocene precatalysts, BEM enables living or controlled polymerization of styrene and conjugated dienes with high stereoselectivity. Zinck et al. (2010) demonstrated that six out of thirteen rare-earth borohydride and chloride complexes, when activated with BEM, produced active styrene polymerization catalysts operating under mild conditions; the half-lanthanidocene systems Cp*Ln(BH₄)₂(THF)₂/BEM (Ln = Nd, La) exhibited catalyzed chain growth with significant syndioselectivity [6]. For isoprene polymerization, BEM as co-catalyst with lanthanidocene systems yields cis-1,4-polyisoprene with stereoselectivity up to 98.5%, and the living chain ends enable block copolymer synthesis with styrene, producing unprecedented polystyrene-block-(1,4-trans-polyisoprene) architectures [6][9]. The ethyl group on BEM is critical for initiating chain growth at the less sterically hindered magnesium center, while the n-butyl group provides a diagnostic handle for mechanistic studies via MALDI-TOF end-group analysis [4].

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